molecular formula C12H15IO2 B12821591 Tert-butyl 4-iodo-3-methyl-benzoate CAS No. 360059-33-2

Tert-butyl 4-iodo-3-methyl-benzoate

Cat. No.: B12821591
CAS No.: 360059-33-2
M. Wt: 318.15 g/mol
InChI Key: VBKYDHYFMCUHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-iodo-3-methyl-benzoate: is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with tert-butyl alcohol. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-iodo-3-methyl-benzoate typically involves the iodination of 3-methylbenzoic acid followed by esterification with tert-butyl alcohol. The iodination can be achieved using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The esterification is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified by distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-iodo-3-methyl-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products Formed:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: 4-iodo-3-methylbenzyl alcohol.

    Oxidation: 4-iodo-3-methylbenzoic acid.

Scientific Research Applications

Chemistry: Tert-butyl 4-iodo-3-methyl-benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound can be used to study the effects of iodine-containing compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes .

Medicine: Its iodine moiety can be utilized in the development of radiopharmaceuticals for diagnostic imaging .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be employed as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-3-methyl-benzoate involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-iodo-3-methyl-benzoate is unique due to the presence of both the iodine atom and the tert-butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 4-iodo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKYDHYFMCUHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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